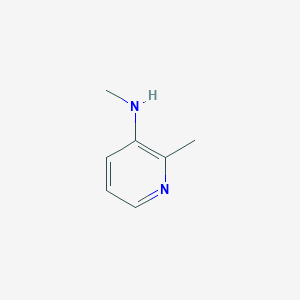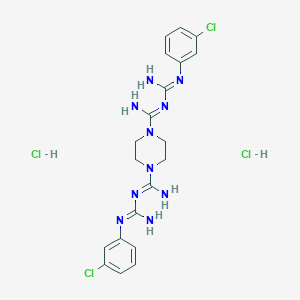![molecular formula C44H77NO8 B028574 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione CAS No. 100858-16-0](/img/structure/B28574.png)
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione, also known as AT-1, is a bioactive peptide that has been extensively researched for its potential therapeutic applications. This peptide is a derivative of angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. AT-1 has been shown to have a range of physiological effects and has the potential to be used in the treatment of various diseases.
Mechanism Of Action
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione acts by binding to the angiotensin II type 1 receptor (AT1R), which is found on the surface of cells in various tissues throughout the body. This binding triggers a cascade of signaling events that ultimately lead to the physiological effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. The precise mechanism of action of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is complex and is still being studied.
Biochemical And Physiological Effects
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has a range of biochemical and physiological effects. It has been shown to regulate blood pressure by constricting blood vessels and increasing the production of aldosterone, a hormone that promotes sodium retention and potassium excretion. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione also modulates the immune system by promoting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to promote wound healing by stimulating the proliferation and migration of cells involved in the healing process.
Advantages And Limitations For Lab Experiments
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has several advantages for use in lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to its use in lab experiments. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be difficult to work with due to its hydrophobic nature, and it may require specialized equipment and expertise to handle. Additionally, the effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be complex and may require careful experimental design and analysis.
Future Directions
There are several future directions for research on 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. One area of interest is the potential use of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cancer. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the immune system. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to modulate the immune response, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Additionally, there is interest in exploring the potential of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cardiovascular disease, diabetes, and other conditions. Overall, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a promising bioactive peptide with a range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the support and purified to obtain the final product. The synthesis of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a complex process that requires expertise in peptide chemistry and access to specialized equipment.
Scientific Research Applications
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of physiological effects, including the regulation of blood pressure, the modulation of the immune system, and the promotion of wound healing. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has also been investigated for its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
CAS RN |
100858-16-0 |
|---|---|
Product Name |
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
Molecular Formula |
C44H77NO8 |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
18-[2-amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
InChI |
InChI=1S/C44H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-38(47)42(51)44(53,41(50)36(45)34-35-30-29-33-37(46)40(35)49)43(52)39(48)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33,36,42-43,46,49,51-53H,3-28,31-32,34,45H2,1-2H3 |
InChI Key |
PUNPEYYZOCUOKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
synonyms |
1,3-DADPPT 1,3-dihexadecanoyl-2-(2-amino-3-(3,4-dihydroxyphenyl)propanoyl)propane-1,2,3-triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



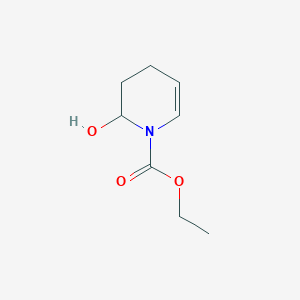
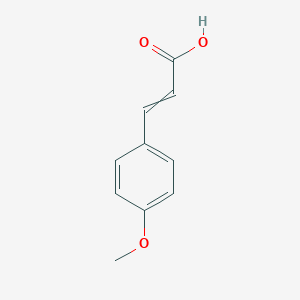

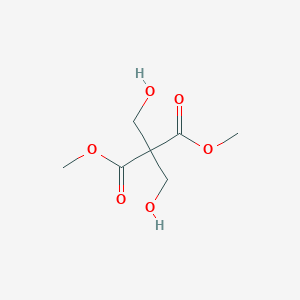
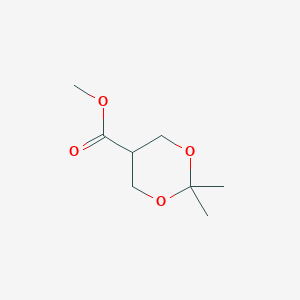
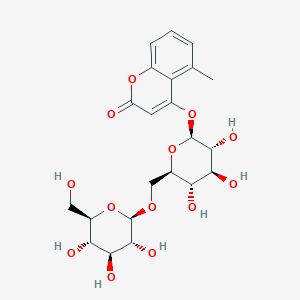
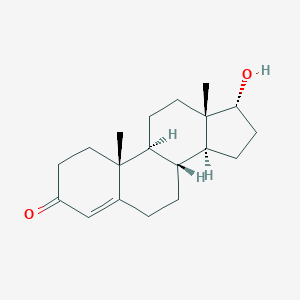
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
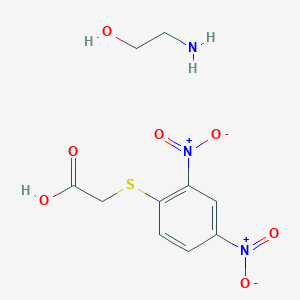
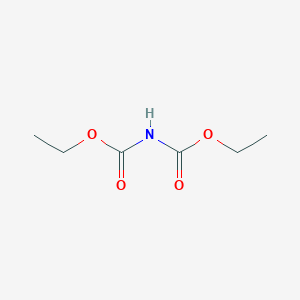
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
